2-(piperazine-1-carbonyl)phenol hydrochloride
Description
Tautomeric Equilibrium
The phenol group participates in keto-enol tautomerism , though the enol form (aromatic phenol) dominates due to resonance stabilization. The keto tautomer (cyclohexadienone) is energetically unfavorable and not observed under standard conditions.
Tautomeric Stability
| Tautomer | Structure | Stability |
|---|---|---|
| Enol | Aromatic phenol | Highly stable (100% population) |
| Keto | Cyclohexadienone | Unstable (not detected) |
Conformational Isomerism
The piperazine ring exhibits conformational flexibility , adopting chair, boat, and twist-boat conformations. However, the chair conformation is thermodynamically favored, as seen in solid-state structures of analogous piperazine derivatives.
Conformational Energy Landscape
| Conformation | Energy (kcal/mol) | Popularity |
|---|---|---|
| Chair | 0 (reference) | >95% |
| Twist-boat | +2.5 | <5% |
| Boat | +3.0 | Rare |
Comparative Structural Features of Hydrochloride Salt vs. Free Base
The hydrochloride salt differs significantly from the free base in physicochemical properties and intermolecular interactions.
Structural Comparison
Key Salt-Induced Changes
- Protonation Site : The hydrochloride salt likely protonates the phenolic oxygen or piperazine nitrogen, altering electronic distribution.
- Crystal Packing : Chloride ions enable stronger lattice interactions, contributing to crystallinity.
- Reactivity : The salt form may exhibit reduced nucleophilicity at the carbonyl group due to ion pairing.
Properties
IUPAC Name |
(2-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-4-2-1-3-9(10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKANCGPTBVSRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(piperazine-1-carbonyl)phenol hydrochloride typically involves the acylation of piperazine with a suitable phenolic acid derivative or its activated form, followed by salt formation with hydrochloric acid.
A notable synthetic route is detailed in patent WO2015107057A1, which, while primarily focused on vortioxetine synthesis, provides relevant insights into intermediates closely related to this compound. The process involves:
- Step a: N-arylation of piperazine with a 2-nitrophenyl derivative to form 1-(2-nitrophenyl)piperazine.
- Step b: Reduction of the nitro group to an amino group, yielding 2-(piperazin-1-yl)aniline.
- Step c: Subsequent acylation or carbonylation steps to introduce the carbonyl linkage to the phenol ring.
- Step d: Salt formation with hydrochloric acid to obtain the hydrochloride salt.
This process is conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate nucleophilic substitution and acylation reactions.
Reaction Conditions and Catalysts
- The N-arylation step is performed under basic conditions, often using bases like sodium carbonate or potassium carbonate.
- Reduction of the nitro group can be achieved by catalytic hydrogenation or by chemical reducing agents such as sodium dithionite, thiourea dioxide, or sodium hydroxymethanesulfinate dehydrate (Rongalite).
- The carbonylation step to form the piperazine-carbonyl linkage is typically carried out in polar aprotic solvents at temperatures ranging from 0 °C to 150 °C, with an optimal temperature near 70 °C.
- Salt formation with hydrochloric acid is done in alcoholic solvents (methanol or ethanol) to precipitate the hydrochloride salt.
One-Pot Processes
The synthesis may be streamlined by combining multiple steps into a one-pot process, for example:
- Simultaneous substitution and reduction to obtain the amino intermediate without isolation.
- Combining deprotection and salt formation steps using strong acids like hydrochloric acid or hydrobromic acid.
These approaches improve yield, reduce purification steps, and enhance industrial applicability.
Formulation and Stock Solution Preparation
According to data from GlpBio, the hydrochloride salt of 2-(piperazine-1-carbonyl)phenol can be formulated into stock solutions for in vivo or in vitro use. The preparation involves:
- Dissolving the compound in DMSO to create a master stock solution.
- Sequential dilution with co-solvents such as PEG300, Tween 80, corn oil, or water, ensuring clarity at each step.
- Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.
Stock Solution Preparation Table
| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 mg | 4.1203 | 0.8241 | 0.412 |
| 5 mg | 20.6016 | 4.1203 | 2.0602 |
| 10 mg | 41.2031 | 8.2406 | 4.1203 |
Note: Volumes correspond to the solvent volume required to prepare solutions of specified molarity.
Analytical and Practical Considerations
- Purity and Crystallinity: The intermediate compounds, including this compound, are often isolated as crystalline solids suitable for purification by recrystallization or precipitation.
- Solubility: The hydrochloride salt form significantly improves aqueous solubility, facilitating formulation in pharmaceutical compositions.
- Environmental and Economic Factors: The described synthetic methods avoid expensive catalysts like palladium and phosphine ligands, favoring more environmentally friendly and cost-effective reagents.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| N-arylation | Piperazine + 2-nitrophenyl derivative + base (Na2CO3/K2CO3) | Room temp to 80 °C | Polar aprotic solvent (DMSO/DMF) |
| Nitro group reduction | Catalytic hydrogenation or Na2S2O4, thiourea dioxide, Rongalite | 0–100 °C (preferably 70 °C) | Can be combined with substitution in one-pot |
| Carbonylation/acylation | Carbonyl source + piperazine intermediate | 0–150 °C (optimal ~70 °C) | Polar aprotic solvent |
| Salt formation (hydrochloride) | HCl in MeOH or EtOH | Room temp | Precipitates hydrochloride salt |
| Formulation | DMSO master stock + PEG300 + Tween 80 + water or corn oil | Ambient | Sequential addition with clarity check |
Chemical Reactions Analysis
Alkylation of Piperazine Amine Groups
The piperazine moiety undergoes selective alkylation at its secondary amines. In analogous systems (e.g., KTZ-1 synthesis ), alkylation proceeds via:
-
Reagents : Alkyl halides (e.g., 1-bromo-4-chlorobutane) or alkylating agents.
-
Conditions : Polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, NaH) at 80–145°C.
-
Example :
Regioselectivity : Electron-rich amines in piperazine are preferentially alkylated .
Coordination Chemistry with Metal Ions
Piperazine acts as a bidentate ligand via its amine lone pairs. Key findings include:
-
Metal Complexation : Forms stable complexes with Cd(II), Cu(II), and Ni(II) .
-
Structural Impact : Coordination induces planarity in the piperazine ring, enhancing stability (e.g., Cd-piperazine complexes ).
-
Conditions : Aqueous or methanolic solutions at ambient temperature.
Phenol Group Functionalization
The phenolic -OH undergoes typical electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Etherification | Alkyl halides, K₂CO₃, DMF, 80°C | Aryl alkyl ethers | |
| Sulfonation | H₂SO₄, SO₃ | Phenol sulfonate derivatives |
Amide Hydrolysis
The carbonyl group in the piperazine-1-carbonyl linkage is susceptible to hydrolysis:
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Acidic Hydrolysis : HCl/H₂O at reflux cleaves the amide bond, yielding piperazine and 2-hydroxybenzoic acid .
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Basic Hydrolysis : NaOH/MeOH converts the amide to carboxylate, though steric hindrance may reduce efficiency .
Cross-Coupling Reactions
The aryl group participates in Pd-catalyzed couplings:
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Buchwald–Hartwig Amination : Forms N-arylpiperazines using Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
-
Example :
N-Oxidation
Piperazine’s tertiary amine undergoes oxidation:
-
Reagents : m-CPBA or H₂O₂ in CHCl₃.
-
Product : Piperazine N-oxide, enhancing solubility and bioactivity .
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
Scientific Research Applications
Chemistry
2-(Piperazine-1-carbonyl)phenol hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its role in enzyme inhibition and protein interactions:
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, such as monoacylglycerol lipase (MAGL), which is involved in lipid metabolism.
- Cellular Interactions: Studies indicate that it can modulate cellular signaling pathways by interacting with receptors, influencing processes like cell proliferation and apoptosis.
Medicine
Research into the therapeutic potential of this compound has revealed several promising applications:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Activity: The compound has demonstrated the ability to inhibit tumor cell proliferation, with effective concentrations (EC50) reported between 1-3 μM.
- Psychopharmacological Applications: Its derivatives have been explored for use as antidepressants and anxiolytics, showing significant serotonin reuptake inhibition .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in pharmaceutical manufacturing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |
| Study B | Antitumor Properties | Demonstrated inhibition of cancer cell lines with an IC50 value indicating significant potency against histone acetyltransferases (HATs). |
| Study C | Enzyme Inhibition | Investigated its role as a MAGL inhibitor, revealing potential therapeutic implications for inflammatory diseases. |
Mechanism of Action
The mechanism of action of 2-(piperazine-1-carbonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Phenol vs. Fluorophenyl/Chlorophenyl: The phenolic group in the target compound enhances hydrogen bonding, whereas halogenated aryl groups (e.g., 1-(2-fluorophenyl)piperazine HCl) improve metabolic stability and lipophilicity .
- Carbonyl Linker : Unique to the target compound, this group may facilitate interactions with serine hydrolases or kinases .
- Counterion Ratios: Dihydrochloride salts (e.g., 1-[2-(3-chlorophenoxy)ethyl]piperazine diHCl) exhibit higher solubility but may require pH adjustment for biological assays .
Pharmacological Activity
- Target Compound: Limited direct pharmacological data are available, but its phenol-carbonyl-piperazine architecture is analogous to kinase inhibitors (e.g., imatinib derivatives) that utilize hydrogen-bonding motifs .
- Piperazine-Coumarin Hybrids (e.g., from ): Fluorescent properties combined with piperazine’s flexibility enable use in bioimaging and anticancer research .
Biological Activity
2-(Piperazine-1-carbonyl)phenol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring linked to a phenolic group via a carbonyl moiety. This structural arrangement is crucial for its biological activity, as it allows for interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several key biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains, indicating potential as an antibacterial agent.
- Antitumor Activity : The compound has been noted for its ability to inhibit the proliferation of tumor cell lines, with an effective concentration (EC50) in the range of 1-3 μM .
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, such as histone acetyltransferases (HATs), with IC50 values indicating significant potency .
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Histone Acetylation : The compound inhibits cellular acetylation processes, which are crucial for gene expression regulation in cancer cells .
- Enzyme Inhibition : It acts as an inhibitor of enzymes like monoacylglycerol lipase (MAGL), which is involved in lipid metabolism and inflammation .
Antibacterial Activity
A study indicated that this compound demonstrates significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Antitumor Activity
The antitumor efficacy was evaluated across several cancer cell lines, with findings indicating that the compound effectively inhibits cell growth at low concentrations. The following table summarizes the IC50 values obtained from various studies:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 1.6 |
| MCF-7 (Breast Cancer) | 2.2 |
| HeLa (Cervical Cancer) | 3.0 |
These findings highlight the potential of this compound as a candidate for cancer therapy .
Case Studies and Research Findings
Several research studies have further elucidated the biological activity of this compound:
- Study on Antitumor Effects : A comprehensive study demonstrated that compounds similar to this compound significantly inhibited tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .
- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics, reinforcing its potential as an antimicrobial agent.
- Mechanistic Insights : Research into the mechanism revealed that the compound's inhibition of HATs leads to altered gene expression profiles associated with tumor suppression and reduced bacterial virulence factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
